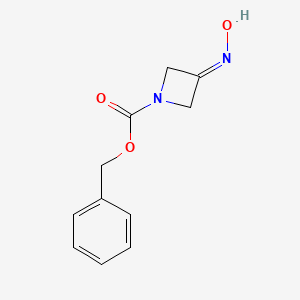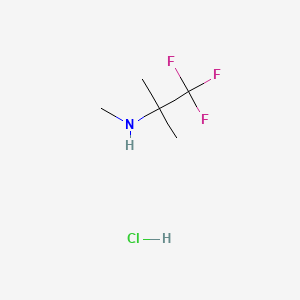![molecular formula C9H12F3NO4 B15300735 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid is a compound of significant interest in the field of organic chemistry. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a valuable scaffold for various chemical and pharmaceutical applications. The presence of trifluoroacetic acid adds to its reactivity and potential for diverse chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. This intermediate is then hydrolyzed to obtain N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid . The key steps in this synthesis include:
Double Alkylation: Malonate reacts with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate.
Hydrolysis: The intermediate is hydrolyzed to yield N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid.
Oxidative Decarboxylation: Pb(OAc)4-mediated oxidative decarboxylation of the intermediate produces 2,6-methanopiperidone derivative.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The use of readily available bulk reagents and efficient reaction conditions allows for the large-scale synthesis of 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid. The process can be optimized to produce up to 400 grams of the compound in a single run .
化学反応の分析
Types of Reactions
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Oxidative decarboxylation using Pb(OAc)4.
Reduction: Reduction reactions to modify the bicyclic structure.
Substitution: Substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidative Decarboxylation: Pb(OAc)4 is commonly used for oxidative decarboxylation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include 2,6-methanopiperidone derivatives and various substituted azabicyclo compounds .
科学的研究の応用
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to mimic the conformation of certain biologically active molecules, making it a valuable scaffold in drug design. The trifluoroacetic acid moiety enhances its reactivity and facilitates various chemical transformations .
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid: Shares a similar bicyclic structure but differs in the position of the carboxylic acid group.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system.
3-Oxa-6-azabicyclo[3.1.1]heptane: Contains an oxygen atom in the ring system, making it a morpholine isostere.
Uniqueness
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure with a nitrogen atom and the presence of trifluoroacetic acid. This combination provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C9H12F3NO4 |
|---|---|
分子量 |
255.19 g/mol |
IUPAC名 |
6-azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)7-3-1-2-5(4-7)8-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7) |
InChIキー |
GOCIKUGICXVQHE-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(C1)(N2)C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)

![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
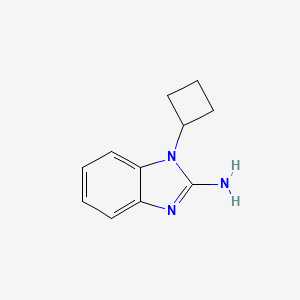

![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)
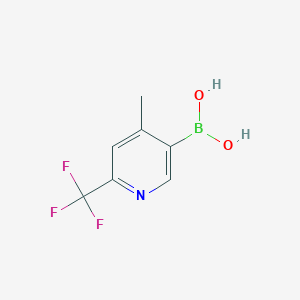

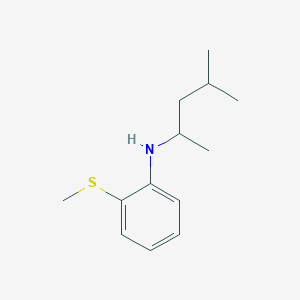
![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)

